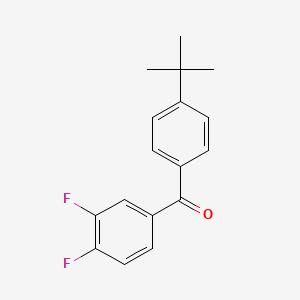

4-tert-Butyl-3',4'-difluorobenzophenone

Description

BenchChem offers high-quality 4-tert-Butyl-3',4'-difluorobenzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-tert-Butyl-3',4'-difluorobenzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-tert-butylphenyl)-(3,4-difluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F2O/c1-17(2,3)13-7-4-11(5-8-13)16(20)12-6-9-14(18)15(19)10-12/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVKNUIGIKMPSCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373810 | |

| Record name | 4-tert-Butyl-3',4'-difluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845781-01-3 | |

| Record name | 4-tert-Butyl-3',4'-difluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,4'-Difluorobenzophenone: Synthesis, Properties, and Applications in Advanced Materials

Introduction

4,4'-Difluorobenzophenone is an organic compound with the formula (FC₆H₄)₂CO.[1] This colorless, crystalline solid is a key building block in the synthesis of high-performance polymers, most notably polyetheretherketone (PEEK).[1] Its importance in materials science stems from the desirable properties it imparts to these polymers, including exceptional thermal stability and chemical resistance. This guide provides a comprehensive overview of 4,4'-difluorobenzophenone, including its physicochemical properties, synthesis methodologies, and significant applications, particularly for researchers and professionals in drug development and materials science. While the initial topic of interest was "4-tert-Butyl-3',4'-difluorobenzophenone," a thorough search of scientific databases and chemical catalogs did not yield a CAS number or substantial technical data for this specific derivative. In contrast, 4,4'-difluorobenzophenone is a well-documented and industrially significant compound, making it a relevant and valuable subject for this in-depth guide.

Physicochemical Properties

A clear understanding of the physical and chemical characteristics of 4,4'-difluorobenzophenone is essential for its handling, application, and the development of new synthetic routes. The key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 345-92-6 | [1][2][3] |

| Molecular Formula | C₁₃H₈F₂O | [1][2] |

| Molar Mass | 218.20 g/mol | [1][2] |

| Appearance | Colorless to white crystalline solid | [1] |

| Melting Point | 107.5 to 108.5 °C | [1] |

| IUPAC Name | Bis(4-fluorophenyl)methanone | [1][2] |

Synthesis of 4,4'-Difluorobenzophenone

The primary industrial synthesis of 4,4'-difluorobenzophenone is achieved through the Friedel-Crafts acylation of fluorobenzene with p-fluorobenzoyl chloride.[1] This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride, in a suitable solvent like petroleum ether.[1]

An alternative patented method involves a two-step process where fluorobenzene is first reacted with formaldehyde in the presence of an organic sulfonic acid catalyst to produce difluorodiphenylmethane. This intermediate is then oxidized using nitric acid to yield 4,4'-difluorobenzophenone.[4][5]

Experimental Protocol: Friedel-Crafts Acylation

This protocol outlines the laboratory-scale synthesis of 4,4'-difluorobenzophenone.

Materials:

-

Fluorobenzene

-

p-Fluorobenzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Petroleum ether (or other suitable inert solvent)

-

Hydrochloric acid (HCl), dilute solution

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for reflux and extraction

Procedure:

-

Set up a reflux apparatus with a drying tube to protect the reaction from atmospheric moisture.

-

In the reaction flask, suspend anhydrous aluminum chloride in petroleum ether.

-

Slowly add p-fluorobenzoyl chloride to the suspension with stirring.

-

Add fluorobenzene dropwise to the mixture. An exothermic reaction should be observed.

-

After the addition is complete, heat the mixture to reflux and maintain for several hours to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature and then carefully pour it over crushed ice and concentrated HCl to decompose the aluminum chloride complex.

-

Separate the organic layer and wash it successively with dilute HCl, water, saturated sodium bicarbonate solution, and finally with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude product.

-

Recrystallize the crude 4,4'-difluorobenzophenone from a suitable solvent (e.g., ethanol) to obtain a purified crystalline solid.

Causality in Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous aluminum chloride and a drying tube is critical because AlCl₃ reacts vigorously with water, which would deactivate the catalyst.

-

Stepwise Addition: The slow, controlled addition of reactants helps to manage the exothermic nature of the Friedel-Crafts reaction, preventing side reactions and ensuring safety.

-

Aqueous Workup: The acidic workup is necessary to hydrolyze the ketone-catalyst complex and separate the product. The subsequent washes remove unreacted starting materials and byproducts.

Due to these properties, PEEK and related polymers derived from 4,4'-difluorobenzophenone are used in demanding applications, including:

-

Aerospace components

-

Medical implants

-

Cable insulation [1]* Coatings for carbon fibers [1] Other Applications: 4,4'-difluorobenzophenone is also utilized in the production of other copolymers and as an intermediate in the synthesis of optical recording materials and electrographic imaging agents. [6]

Safety and Handling

4,4'-Difluorobenzophenone is classified as harmful if swallowed and causes skin and eye irritation. [3][7]It may also cause respiratory irritation. [3][7]It is toxic to aquatic life with long-lasting effects. [3][7] Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Ventilation: Use only in a well-ventilated area.

-

Handling: Avoid breathing dust. Wash hands thoroughly after handling.

-

Environmental: Avoid release to the environment.

Conclusion

4,4'-Difluorobenzophenone is a cornerstone chemical intermediate, particularly in the synthesis of high-performance polymers like PEEK. Its robust synthesis via Friedel-Crafts acylation and the exceptional properties of its derived polymers ensure its continued importance in advanced materials science. A thorough understanding of its properties, synthesis, and safety protocols is crucial for researchers and industry professionals working with this versatile compound.

References

-

Wikipedia. 4,4'-Difluorobenzophenone. [Link]

-

PubChem. 4,4'-Difluorobenzophenone. [Link]

- Google Patents. Process for Preparing 4,4' Difluorobenzophenone.

-

LookChem. 4,4'-Difluorobenzophenone (CTFE, R1113, CFC1113, Trifluorochloroethylene, Chlorotrifluoroethylene) CAS:345-92-6. [Link]

- Google Patents. 4,4'-difluorobenzophenone synthesis method.

Sources

- 1. 4,4'-Difluorobenzophenone - Wikipedia [en.wikipedia.org]

- 2. 4,4'-Difluorobenzophenone | C13H8F2O | CID 9582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. synquestlabs.com [synquestlabs.com]

- 4. US20090177014A1 - Process for Preparing 4,4' Difluorobenzophenone - Google Patents [patents.google.com]

- 5. RU2394016C2 - 4,4'-difluorobenzophenone synthesis method - Google Patents [patents.google.com]

- 6. 4,4'-Difluorobenzophenone (CTFE, R1113, CFC1113, Trifluorochloroethylene, Chlorotrifluoroethylene) CAS:345-92-6 [kangmei.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

solubility of 4-tert-Butyl-3',4'-difluorobenzophenone in organic solvents

An In-Depth Technical Guide to the Solubility of 4-tert-Butyl-3',4'-difluorobenzophenone in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-tert-Butyl-3',4'-difluorobenzophenone in common organic solvents. While specific experimental data for this compound is not extensively published, this document leverages established principles of organic chemistry and detailed methodologies from studies on structurally similar compounds. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to accurately assess its solubility profile. The guide covers the physicochemical properties of the target molecule, predictive analysis of its solubility based on structural attributes, a detailed experimental workflow for solubility determination, and a discussion on the factors influencing solubility.

Introduction: Physicochemical Characterization of 4-tert-Butyl-3',4'-difluorobenzophenone

4-tert-Butyl-3',4'-difluorobenzophenone (CAS No. 845781-01-3) is a substituted benzophenone derivative.[1] Understanding its solubility is crucial for applications in synthesis, purification, formulation, and various analytical techniques. The molecular structure, characterized by a central ketone group, two phenyl rings, a bulky non-polar tert-butyl group, and two electron-withdrawing fluorine atoms, dictates its interactions with solvents.

Structural Analysis:

-

Benzophenone Core: The diaryl ketone structure provides a rigid, largely hydrophobic backbone with a polar carbonyl group (C=O) that can act as a hydrogen bond acceptor.[2]

-

tert-Butyl Group: This bulky, non-polar alkyl group significantly increases the lipophilicity of the molecule, favoring solubility in non-polar organic solvents.

-

Difluoro Substitution: The two fluorine atoms on one of the phenyl rings increase the molecule's polarity and can participate in dipole-dipole interactions. However, they do not act as hydrogen bond donors.

Based on these features, 4-tert-Butyl-3',4'-difluorobenzophenone is expected to be a crystalline solid with poor solubility in water but good solubility in a range of organic solvents. The principle of "like dissolves like" suggests that its solubility will be highest in solvents with a polarity that matches its own.[3]

Predictive Solubility and Solvent Selection Rationale

The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy released from solute-solvent interactions must overcome the energy required to break apart the solute's crystal lattice and the solvent's intermolecular forces.

For 4-tert-Butyl-3',4'-difluorobenzophenone, we can anticipate the following trends:

-

Non-Polar Solvents (e.g., Hexane, Toluene): The large non-polar surface area contributed by the phenyl rings and the tert-butyl group suggests favorable van der Waals interactions with non-polar solvents. However, the polar ketone and difluoro groups may limit very high solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile): These solvents possess a dipole moment and can engage in dipole-dipole interactions with the carbonyl and C-F bonds of the solute. Acetone, with its carbonyl group, is likely to be a good solvent. The solubility in these solvents is expected to be significant. Studies on the related compound 4,4'-difluorobenzophenone have shown good solubility in acetone and ethyl acetate.[4]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as hydrogen bond donors and acceptors. While the ketone oxygen can accept a hydrogen bond, the absence of a hydrogen bond donor on the solute and the large hydrophobic regions will likely result in moderate solubility. Generally, the solubility of benzophenones in alcohols increases with temperature.[4][5]

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are effective at dissolving a wide range of organic compounds and are expected to be good solvents for the title compound due to their ability to engage in dipole-dipole interactions and their overall solvent power.

Experimental Protocol for Solubility Determination

The following is a detailed, self-validating protocol for the gravimetric determination of the solubility of 4-tert-Butyl-3',4'-difluorobenzophenone. This method is robust and widely used for its accuracy.[4]

Materials and Equipment

-

4-tert-Butyl-3',4'-difluorobenzophenone (purity >99%)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker bath or magnetic stirrer with temperature control

-

Calibrated digital thermometer

-

Analytical balance (±0.0001 g)

-

Glass vials with screw caps

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

Drying oven

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 4-tert-Butyl-3',4'-difluorobenzophenone to a pre-weighed glass vial. The excess is crucial to ensure saturation is reached.

-

Add a known volume (e.g., 5.0 mL) of the selected solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker bath set to the desired temperature (e.g., 298.15 K, 308.15 K, 318.15 K).

-

Allow the mixture to equilibrate for at least 24 hours with continuous agitation. This duration is a standard practice to ensure equilibrium is reached.[6]

-

-

Sample Withdrawal and Filtration:

-

After equilibration, stop the agitation and allow the solid to settle for at least 2 hours in the thermostatic bath to maintain the temperature.

-

Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-warmed syringe to prevent premature crystallization.

-

Immediately pass the solution through a 0.45 µm syringe filter into a pre-weighed, dry collection vial. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact mass of the filtered saturated solution.

-

Place the collection vial in a drying oven at a temperature below the boiling point of the solvent until all the solvent has evaporated and a constant mass of the solid solute is achieved.

-

Cool the vial in a desiccator and weigh it on the analytical balance.

-

-

Calculation of Solubility:

-

The mole fraction solubility (x) can be calculated using the following equation: x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)] Where:

-

m₁ is the mass of the dissolved solute.

-

M₁ is the molar mass of the solute.

-

m₂ is the mass of the solvent in the sample.

-

M₂ is the molar mass of the solvent.

-

-

Protocol Validation and Quality Control

-

Equilibrium Confirmation: To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24h, 36h, 48h). The solubility values should be consistent.

-

Reproducibility: Each experiment should be performed in triplicate to ensure the reproducibility of the results. The standard deviation should be reported.

-

Temperature Control: Precise temperature control (±0.1 K) is essential as solubility is highly temperature-dependent.

Data Presentation

Quantitative solubility data should be summarized in a clear, tabular format for easy comparison. The table below serves as a template for recording experimental results.

| Solvent | Temperature (K) | Mole Fraction Solubility (x) | Solubility ( g/100g solvent) |

| Toluene | 298.15 | ||

| 308.15 | |||

| 318.15 | |||

| Acetone | 298.15 | ||

| 308.15 | |||

| 318.15 | |||

| Ethanol | 298.15 | ||

| 308.15 | |||

| 318.15 | |||

| Ethyl Acetate | 298.15 | ||

| 308.15 | |||

| 318.15 |

Visualization of Experimental Workflow

The following diagram, generated using DOT language, illustrates the logical flow of the gravimetric solubility determination method.

Caption: Gravimetric method workflow for solubility determination.

Conclusion

This guide provides a robust framework for approaching the solubility determination of 4-tert-Butyl-3',4'-difluorobenzophenone. By understanding the molecule's physicochemical properties and applying the detailed experimental protocol, researchers can generate reliable and accurate solubility data. This information is invaluable for optimizing reaction conditions, developing purification strategies, and formulating products in the fields of chemical research and drug development.

References

-

PubChem. (n.d.). 4,4'-Difluorobenzophenone. National Center for Biotechnology Information. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 4,4'-Difluorobenzophenone (CAS 345-92-6). Retrieved from [Link]

-

Wikipedia. (n.d.). 4,4'-Difluorobenzophenone. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents. Retrieved from [Link]

-

LibreTexts. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination and correlation of solubility of 4,4′-difluorobenzophenone in pure and binary mixed solvents and thermodynamic properties of solution. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Benzophenone. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. Retrieved from [Link]

-

Course Hero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

PubChem. (n.d.). 4-tert-Butylbenzophenone. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2022). Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone. Molecules, 27(23), 8169. Retrieved from [Link]

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Google Patents. (n.d.). RU2394016C2 - 4,4'-difluorobenzophenone synthesis method.

-

MDPI. (n.d.). Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis. Retrieved from [Link]

-

Science Alert. (n.d.). Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. Retrieved from [Link]

-

European Patent Office. (n.d.). Preparation of 4,4'-difluorobenzophenone. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

YouTube. (2025). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. Retrieved from [Link]

Sources

Spectroscopic Unveiling of 4-tert-Butyl-3',4'-difluorobenzophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. The structure of 4-tert-Butyl-3',4'-difluorobenzophenone, featuring a benzoyl group attached to a difluorophenyl ring and a tert-butylphenyl group, presents distinct features that will manifest in its spectra.

Caption: Molecular structure of 4-tert-Butyl-3',4'-difluorobenzophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 4-tert-Butyl-3',4'-difluorobenzophenone, ¹H, ¹³C, and ¹⁹F NMR spectra would be crucial for its structural confirmation.

¹H NMR Spectroscopy

Principle: ¹H NMR spectroscopy probes the chemical environment of hydrogen atoms (protons). The chemical shift (δ) of a proton is influenced by the electron density around it, and the splitting pattern (multiplicity) arises from the magnetic interactions with neighboring protons.

Experimental Protocol (General):

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and coupling constants.

Predicted ¹H NMR Data and Interpretation:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.8 - 7.6 | m | 3H | Aromatic-H (H-2', H-5', H-6') | Protons on the difluorophenyl ring will be downfield due to the electron-withdrawing effect of the carbonyl group and fluorine atoms. Complex splitting is expected due to H-F and H-H couplings. |

| ~7.5 | d | 2H | Aromatic-H (H-2, H-6) | Protons ortho to the carbonyl group on the tert-butylphenyl ring will be deshielded. They are expected to appear as a doublet due to coupling with H-3 and H-5. |

| ~7.3 | d | 2H | Aromatic-H (H-3, H-5) | Protons meta to the carbonyl group will be less deshielded and appear as a doublet due to coupling with H-2 and H-6. |

| ~1.3 | s | 9H | tert-Butyl-H | The nine equivalent protons of the tert-butyl group will appear as a sharp singlet, a characteristic signal for this group. |

Causality in Interpretation: The electron-withdrawing nature of the carbonyl group and the fluorine atoms causes a downfield shift (higher ppm) for the aromatic protons on the difluorophenyl ring compared to those on the tert-butylphenyl ring. The tert-butyl group, being electron-donating, will have a minor shielding effect on the protons of its own ring.

¹³C NMR Spectroscopy

Principle: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of each carbon atom is dependent on its hybridization and the electronic environment.

Experimental Protocol (General):

-

Sample Preparation: A more concentrated sample (20-50 mg) is typically required compared to ¹H NMR.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon.

-

Data Processing and Analysis: Similar to ¹H NMR, the FID is processed, and the chemical shifts are analyzed to identify the different carbon environments.

Predicted ¹³C NMR Data and Interpretation:

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~195 | C=O | The carbonyl carbon is highly deshielded and appears significantly downfield. |

| ~160 - 140 (with C-F coupling) | Aromatic C-F (C-3', C-4') | Carbons directly bonded to fluorine will show large one-bond C-F coupling constants and will be significantly deshielded. |

| ~140 - 120 | Aromatic C | The remaining aromatic carbons will appear in this region. The specific shifts will be influenced by the substituents. |

| ~35 | Quaternary C (tert-Butyl) | The quaternary carbon of the tert-butyl group. |

| ~31 | CH₃ (tert-Butyl) | The methyl carbons of the tert-butyl group. |

Self-Validating System: The combination of ¹H and ¹³C NMR data provides a self-validating system. For instance, the presence of a singlet integrating to 9H in the ¹H NMR spectrum strongly correlates with the two signals in the aliphatic region of the ¹³C NMR spectrum, characteristic of a tert-butyl group.

¹⁹F NMR Spectroscopy

Principle: ¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. The chemical shifts are very sensitive to the electronic environment.

Experimental Protocol (General):

-

Sample Preparation: Similar to ¹H NMR.

-

Data Acquisition: Acquired on an NMR spectrometer equipped with a fluorine probe.

-

Data Processing and Analysis: The spectrum will show signals for each unique fluorine atom, with chemical shifts and coupling constants providing structural information.

Predicted ¹⁹F NMR Data and Interpretation: Two distinct signals are expected for the two non-equivalent fluorine atoms on the difluorophenyl ring. These signals will likely appear as doublets of doublets due to coupling with each other (F-F coupling) and with the adjacent aromatic proton (H-F coupling). The exact chemical shifts are difficult to predict without reference data but would be characteristic of fluorine atoms on a benzoyl system.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the vibrations of bonds within a molecule. Different functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for functional group identification.

Experimental Protocol (General):

-

Sample Preparation: The sample can be analyzed as a solid (e.g., KBr pellet) or dissolved in a suitable solvent.

-

Data Acquisition: An IR spectrum is recorded using an FTIR spectrometer.

-

Analysis: The absorption bands (in cm⁻¹) are correlated with specific functional groups.

Predicted IR Data and Interpretation:

| Predicted Frequency (cm⁻¹) | Vibration | Functional Group |

| ~3100 - 3000 | C-H stretch | Aromatic |

| ~2960 - 2870 | C-H stretch | Aliphatic (tert-Butyl) |

| ~1660 | C=O stretch | Ketone |

| ~1600, 1500, 1450 | C=C stretch | Aromatic |

| ~1250 - 1150 | C-F stretch | Aryl-F |

| ~1200 | C-C stretch | tert-Butyl |

Expertise in Interpretation: The most prominent and diagnostic peak in the IR spectrum will be the strong absorption band around 1660 cm⁻¹ corresponding to the carbonyl (C=O) stretching vibration of the benzophenone core. The presence of strong bands in the 1250-1150 cm⁻¹ region would be indicative of the C-F bonds.

Caption: A generalized workflow for the spectroscopic analysis of an organic compound.

Mass Spectrometry (MS)

Principle: Mass spectrometry determines the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural elucidation.

Experimental Protocol (General):

-

Sample Introduction: The sample is introduced into the mass spectrometer (e.g., via direct infusion or coupled with a chromatography system like GC or LC).

-

Ionization: The molecules are ionized using a suitable technique (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured.

Predicted Mass Spectrum and Interpretation:

-

Molecular Ion (M⁺): The molecular weight of 4-tert-Butyl-3',4'-difluorobenzophenone (C₁₇H₁₆F₂O) is 274.31 g/mol . A prominent peak corresponding to the molecular ion [M]⁺ or a pseudomolecular ion such as [M+H]⁺ (in ESI) is expected at m/z 274 or 275, respectively.

-

Key Fragmentation Patterns: Under EI conditions, the molecule is expected to fragment in a predictable manner.

Predicted Key Fragments:

| m/z | Fragment Ion | Rationale |

| 259 | [M - CH₃]⁺ | Loss of a methyl radical from the tert-butyl group. |

| 217 | [M - C₄H₉]⁺ | Loss of a tert-butyl radical. |

| 149 | [C₁₀H₁₃O]⁺ | Fragment corresponding to the 4-tert-butylbenzoyl cation. |

| 123 | [C₇H₄FO]⁺ | Fragment corresponding to the 3,4-difluorobenzoyl cation. |

| 95 | [C₆H₄F]⁺ | Fragment corresponding to the difluorophenyl cation. |

Trustworthiness of Data: The combination of an accurate mass measurement of the molecular ion (using high-resolution mass spectrometry) and the logical fragmentation pattern provides a high degree of confidence in the proposed structure.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for 4-tert-Butyl-3',4'-difluorobenzophenone. By understanding the fundamental principles of each technique and correlating them with the specific structural features of the molecule, researchers can confidently approach the characterization of this and related compounds. The presented interpretations, though predictive, are grounded in established spectroscopic theory and data from analogous structures, offering a valuable resource for scientists in the field of chemical and pharmaceutical development.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

NIST Chemistry WebBook. 4-tert-Butyl-benzophenone. Retrieved from [Link]

synthesis of 4-tert-Butyl-3',4'-difluorobenzophenone

An In-depth Technical Guide to the Synthesis of 4-tert-Butyl-3',4'-difluorobenzophenone

Authored by a Senior Application Scientist

Introduction: Strategic Importance of Fluorinated Benzophenones

In the landscape of medicinal chemistry and materials science, selectively fluorinated molecules represent a cornerstone of innovation. The introduction of fluorine atoms into organic scaffolds can profoundly alter key physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. 4-tert-Butyl-3',4'-difluorobenzophenone is a diarylketone that embodies this principle. Its structure, featuring a difluorinated phenyl ring and a sterically demanding tert-butyl group, makes it a valuable intermediate for the synthesis of complex pharmaceutical agents and high-performance polymers.

This guide provides a comprehensive, field-proven methodology for the . We will delve into the causal chemistry behind the chosen synthetic route, present a self-validating experimental protocol, and offer insights grounded in practical laboratory experience. Our focus is not merely on the procedural steps but on building a foundational understanding for researchers, scientists, and drug development professionals to ensure reproducible, high-yield outcomes.

Primary Synthetic Strategy: The Friedel-Crafts Acylation

The most direct and industrially scalable route to 4-tert-Butyl-3',4'-difluorobenzophenone is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction provides a robust method for forming the critical carbon-carbon bond between the two aromatic rings via a ketone linkage. The overall transformation involves the reaction of 1,2-difluorobenzene with 4-tert-butylbenzoyl chloride in the presence of a potent Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).

The choice of Friedel-Crafts acylation is deliberate. Unlike its counterpart, Friedel-Crafts alkylation, the acylation reaction is not prone to over-acylation or carbocation rearrangements.[1][2] The deactivating effect of the newly introduced acyl group on the aromatic ring prevents further reactions, leading to a cleaner product profile and simplifying purification.

Diagram of the Overall Synthesis Workflow

Caption: High-level workflow for the two-stage synthesis.

Part 1: Preparation of the Key Acylating Agent

While 4-tert-butylbenzoyl chloride is commercially available, an in-house synthesis from its corresponding carboxylic acid is often more cost-effective for large-scale work and ensures high purity.[3]

Protocol 1: Synthesis of 4-tert-Butylbenzoyl Chloride

This procedure is based on the well-established conversion of a carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂).[4]

Materials:

-

4-tert-Butylbenzoic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF, catalytic amount)

-

Anhydrous Toluene

Experimental Procedure:

-

Reaction Setup: In a certified fume hood, equip a dry 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Fit the condenser with a drying tube containing calcium chloride or a gas outlet leading to a scrubber to neutralize the HCl and SO₂ byproducts.

-

Charging the Flask: Add 4-tert-butylbenzoic acid (e.g., 0.1 mol) to the flask, followed by anhydrous toluene (e.g., 100 mL) to form a slurry.[4]

-

Reagent Addition: While stirring at room temperature, slowly add thionyl chloride (e.g., 1.5 equivalents, 0.15 mol) to the slurry via an addition funnel. After the addition, add a few drops of DMF, which serves as a catalyst for the reaction.[4]

-

Reaction: Heat the mixture to reflux (approx. 111°C for toluene) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂) and the dissolution of the solid carboxylic acid.[4]

-

Work-up and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and toluene by distillation under reduced pressure. The resulting crude 4-tert-butylbenzoyl chloride is often of sufficient purity for the subsequent Friedel-Crafts step. For higher purity, vacuum distillation can be performed.[5]

Causality Behind the Protocol:

-

Anhydrous Conditions: All glassware must be rigorously dried, and anhydrous solvents used, as thionyl chloride reacts violently with water.

-

Catalytic DMF: DMF accelerates the reaction by forming a Vilsmeier intermediate, which is a more potent acylating agent.

-

Reflux: The elevated temperature ensures the reaction proceeds to completion in a reasonable timeframe.

Part 2: The Core Synthesis of 4-tert-Butyl-3',4'-difluorobenzophenone

This section details the central Friedel-Crafts acylation reaction. The key to success lies in the careful control of stoichiometry and temperature.

Mechanism of Friedel-Crafts Acylation

The reaction proceeds via a well-understood electrophilic aromatic substitution mechanism:

-

Formation of the Acylium Ion: The Lewis acid (AlCl₃) coordinates to the chlorine atom of the 4-tert-butylbenzoyl chloride, polarizing the C-Cl bond and facilitating its cleavage to form a highly electrophilic acylium ion. This ion is resonance-stabilized.

-

Electrophilic Attack: The electron-rich 1,2-difluorobenzene ring acts as a nucleophile, attacking the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Deprotonation and Aromatization: A weak base (such as the AlCl₄⁻ complex) removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and yielding the final benzophenone product. The AlCl₃ catalyst is regenerated in this step.

Diagram of the Friedel-Crafts Acylation Mechanism

Caption: Key mechanistic steps of the Lewis acid-catalyzed acylation.

Protocol 2: Friedel-Crafts Acylation

Materials:

-

4-tert-Butylbenzoyl chloride (from Protocol 1 or commercial)

-

1,2-Difluorobenzene

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric Acid (HCl), 1M solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Experimental Procedure:

-

Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet. Maintain a positive pressure of inert gas throughout the reaction.

-

Initial Charging: Charge the flask with anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM. Cool the resulting slurry to 0°C in an ice-water bath.

-

Acyl Chloride Addition: Dissolve 4-tert-butylbenzoyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ slurry, ensuring the internal temperature does not exceed 5°C. Stir for 15-20 minutes after addition.

-

Substrate Addition: Add 1,2-difluorobenzene (1.0-1.2 equivalents) to the dropping funnel and add it dropwise to the reaction mixture. The rate of addition should be controlled to keep the temperature below 10°C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature. Stir for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Quenching: Once the reaction is complete, cool the flask back to 0°C and very cautiously quench the reaction by slowly adding crushed ice, followed by 1M HCl. This step is highly exothermic and will liberate HCl gas.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure 4-tert-Butyl-3',4'-difluorobenzophenone.

Data Summary and Characterization

Table 1: Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| 4-tert-Butylbenzoyl Chloride[3][4] | C₁₁H₁₃ClO | 196.67 | 135 (at 20 mmHg) | N/A (Liquid) |

| 1,2-Difluorobenzene | C₆H₄F₂ | 114.09 | 91-92 | -34 |

| 4-tert-Butyl-3',4'-difluorobenzophenone | C₁₇H₁₆F₂O | 274.30 | N/A | (Predicted) |

Table 2: Typical Reaction Parameters

| Parameter | Value/Condition | Rationale |

| Solvent | Anhydrous Dichloromethane (DCM) | Inert, good solubility for reactants, low boiling point for easy removal. |

| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | Potent Lewis acid required to generate the acylium ion. |

| Stoichiometry | ~1.1 eq. AlCl₃, 1.0 eq. Acyl Chloride | A slight excess of catalyst ensures full activation of the acyl chloride. |

| Temperature | 0°C for addition, then warm to RT | Controls initial exothermicity and prevents side reactions. |

| Reaction Time | 12-24 hours | Allows the reaction to proceed to completion at room temperature. |

| Expected Yield | 70-90% (after purification) | Dependant on purity of reagents and precision of execution. |

Product Characterization

The identity and purity of the synthesized 4-tert-Butyl-3',4'-difluorobenzophenone should be confirmed using standard analytical techniques:

-

¹H NMR: Will show characteristic signals for the tert-butyl group (singlet, ~1.3 ppm) and complex multiplets for the aromatic protons.

-

¹⁹F NMR: Will display two distinct signals for the two non-equivalent fluorine atoms, likely showing complex coupling.

-

¹³C NMR: Will confirm the presence of all 17 carbon atoms, including the carbonyl carbon (~195 ppm).

-

Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the product's mass.

-

Infrared (IR) Spectroscopy: A strong absorption band around 1660-1680 cm⁻¹ is indicative of the diaryl ketone carbonyl stretch.

References

- Process for Preparing 4,4' Difluorobenzophenone. (n.d.). Google Patents.

-

4,4'-Difluorobenzophenone. (n.d.). Wikipedia. Retrieved from [Link]

-

Menger, R. F. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. JMU Scholarly Commons. Retrieved from [Link]

- Comprehensive Overview of 4,4'-Difluorobenzophenone: Applications and Synthesis. (2025). Molecule of the Month.

- 4,4'-difluorobenzophenone synthesis method. (n.d.). Google Patents.

- Preparation method of 4,4'-difluorobenzophenone. (n.d.). Google Patents.

- Method for synthesizing 4-tert-butyl benzyl chloride. (n.d.). Google Patents.

-

Generation of 1,2-Difluorobenzene via a Photochemical Fluorodediazoniation Step in a Continuous Flow Mode. (n.d.). ResearchGate. Retrieved from [Link]

- Process for preparation of 1,2,4-trifluorobenzene and 1-chloro-3,4-difluorobenzene. (n.d.). Google Patents.

- New Process for Friedel-Crafts Reaction, and Catalyst Therefore. (2020). Google Patents.

- Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. (n.d.). Department of Chemistry, University of Missouri-St. Louis.

-

Applications of Friedel–Crafts reactions in total synthesis of natural products. (2018). National Institutes of Health (NIH). Retrieved from [Link]

- Production method of high purity 4-tert-butylbenzenesulfonyl chloride. (n.d.). Google Patents.

-

4-tert-Butylbenzoyl chloride. (n.d.). Chemdad. Retrieved from [Link]

-

4,4'-Difluorobenzophenone. (n.d.). PubChem. Retrieved from [Link]

-

4-tert-Butyl-benzophenone. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

- 1. cerritos.edu [cerritos.edu]

- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-tert-ブチルベンゾイルクロリド 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 4-tert-Butylbenzoyl chloride One Chongqing Chemdad Co. ,Ltd [chemdad.com]

Methodological & Application

Application Notes and Protocols: 4-tert-Butyl-3',4'-difluorobenzophenone as a Photoinitiator in Polymer Chemistry

Introduction: A Novel Benzophenone Derivative for Advanced Photopolymerization

In the dynamic field of polymer chemistry, the quest for highly efficient and versatile photoinitiators is paramount for the advancement of UV-curable materials. 4-tert-Butyl-3',4'-difluorobenzophenone emerges as a promising candidate within the esteemed benzophenone family of photoinitiators. Its unique molecular architecture, featuring a bulky tert-butyl group and two fluorine atoms on one of the phenyl rings, is anticipated to confer advantageous properties such as enhanced solubility in monomer systems, modified photoreactivity, and potentially reduced migration from the cured polymer matrix.

This comprehensive guide serves as a detailed resource for researchers, scientists, and drug development professionals exploring the application of 4-tert-Butyl-3',4'-difluorobenzophenone in photopolymerization. We will delve into its synthesis, proposed mechanism of action, provide detailed protocols for its use in UV curing of acrylate-based formulations, and outline robust methods for the characterization of the resulting polymers. While specific peer-reviewed data on this exact molecule is emerging, the principles and protocols presented herein are grounded in the well-established chemistry of benzophenone derivatives and provide a solid foundation for its evaluation and implementation.

Physicochemical Properties and Synthesis

A thorough understanding of the photoinitiator's fundamental properties is crucial for its effective application.

| Property | Value (Predicted/Analogous Data) | Source |

| Molecular Formula | C₁₇H₁₆F₂O | - |

| Molecular Weight | 274.30 g/mol | - |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | Not available (Analogous: 4,4'-difluorobenzophenone: 107.5-108.5 °C) | [1] |

| Solubility | Expected to be soluble in common organic solvents and acrylate monomers. | - |

| UV Absorption (λmax) | Expected in the UV-C to UV-B region (approx. 250-340 nm) | [2][3] |

Proposed Synthesis Route: Friedel-Crafts Acylation

The synthesis of 4-tert-Butyl-3',4'-difluorobenzophenone can be achieved via a Friedel-Crafts acylation reaction, a robust and widely used method for the preparation of aromatic ketones.[1]

Caption: Proposed synthesis of 4-tert-Butyl-3',4'-difluorobenzophenone.

The reaction involves the electrophilic substitution of tert-butylbenzene with 3,4-difluorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The bulky tert-butyl group directs the substitution primarily to the para position, leading to the desired product.

Mechanism of Photoinitiation: A Classic Type II Process

4-tert-Butyl-3',4'-difluorobenzophenone is classified as a Type II photoinitiator.[4] This class of initiators requires the presence of a co-initiator, typically a hydrogen donor like an amine or an alcohol, to generate the free radicals that initiate polymerization.

The photoinitiation process can be described in the following key steps:

-

Photoexcitation: Upon absorption of UV radiation, the benzophenone derivative is promoted from its ground state (S₀) to an excited singlet state (S₁).

-

Intersystem Crossing: The excited singlet state rapidly undergoes intersystem crossing to a more stable and longer-lived triplet state (T₁).

-

Hydrogen Abstraction: The triplet state benzophenone abstracts a hydrogen atom from the co-initiator (e.g., an amine).

-

Radical Generation: This hydrogen abstraction event results in the formation of two radical species: a ketyl radical derived from the benzophenone and a highly reactive radical from the co-initiator.

-

Polymerization Initiation: The radical generated from the co-initiator is typically the primary species that initiates the polymerization of monomer units (e.g., acrylates).

Caption: Mechanism of Type II photoinitiation.

Experimental Protocols: Application in UV Curing of Acrylate Formulations

The following protocols provide a starting point for evaluating the efficacy of 4-tert-Butyl-3',4'-difluorobenzophenone in a typical UV-curable acrylate formulation.

Materials and Equipment

-

Photoinitiator: 4-tert-Butyl-3',4'-difluorobenzophenone

-

Co-initiator: Ethyl 4-(dimethylamino)benzoate (EDB) or similar amine co-initiator

-

Monomer: Trimethylolpropane triacrylate (TMPTA) or other suitable acrylate monomer/oligomer blend

-

UV Curing System: A mercury vapor lamp or a UV-LED source with an emission spectrum that overlaps with the absorption spectrum of the photoinitiator.[2]

-

FTIR Spectrometer: with an ATR accessory for monitoring cure kinetics.[5]

-

Photo-rheometer: for determining gel-point and cure speed.[6]

-

Glass slides and spacers for sample preparation.

Protocol 1: Preparation of the Photocurable Formulation

Objective: To prepare a homogenous liquid formulation for UV curing experiments.

Procedure:

-

In a light-protected container (e.g., an amber vial), weigh the desired amount of 4-tert-Butyl-3',4'-difluorobenzophenone (e.g., 2 wt%).

-

Add the co-initiator, Ethyl 4-(dimethylamino)benzoate (e.g., 3 wt%). The molar ratio of photoinitiator to co-initiator is a critical parameter to optimize.

-

Add the acrylate monomer, Trimethylolpropane triacrylate (TMPTA), to make up the remaining weight (e.g., 95 wt%).

-

Gently warm the mixture (to no more than 40°C) and stir until all components are fully dissolved and the solution is homogenous. It is recommended to first dissolve the solid photoinitiator in a portion of the liquid monomer before adding the remaining components.[7]

-

Store the formulation in a dark, cool place until use.

Protocol 2: Monitoring Cure Kinetics by Real-Time FTIR Spectroscopy

Objective: To quantify the rate and extent of polymerization by monitoring the disappearance of the acrylate double bond.

Procedure:

-

Place a small drop of the prepared formulation onto the ATR crystal of the FTIR spectrometer.

-

Cover the sample with a transparent IR-transmissive window (e.g., a thin polypropylene film) to create a film of defined thickness and to minimize oxygen inhibition.[8]

-

Position the UV source at a fixed distance from the sample, ensuring consistent irradiance.

-

Initiate real-time data collection on the FTIR spectrometer, monitoring the decrease in the intensity of the acrylate C=C double bond peak (typically around 1635 cm⁻¹ and 810 cm⁻¹).[5]

-

Simultaneously, turn on the UV lamp to initiate curing.

-

Continue data collection until the peak intensity no longer changes, indicating the completion of the reaction.

-

The degree of conversion can be calculated using the following formula: Conversion (%) = [ (A₀ - Aₜ) / A₀ ] * 100 where A₀ is the initial absorbance of the acrylate peak and Aₜ is the absorbance at time t.

Protocol 3: Determination of Curing Speed and Modulus Development by Photo-Rheology

Objective: To measure the gel-point and the evolution of the storage (G') and loss (G'') moduli during UV curing.[6]

Procedure:

-

Load the photocurable formulation onto the plate of the photo-rheometer.

-

Set the desired geometry (e.g., parallel plates) and gap size.

-

Equilibrate the sample to the desired temperature.

-

Initiate the rheological measurement in oscillatory mode at a constant frequency and strain.

-

After a short delay to establish a baseline, expose the sample to UV light through the transparent plate of the rheometer.

-

Record the storage modulus (G') and loss modulus (G'') as a function of time.

-

The gel-point is identified as the time at which G' and G'' crossover. The final plateau of G' indicates the modulus of the fully cured polymer.

Characterization of the Cured Polymer

Once the formulation is cured, a comprehensive characterization of the resulting polymer is essential to determine its properties and suitability for the intended application.

Analytical Techniques

| Technique | Purpose | Key Parameters to Evaluate |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the conversion of monomer to polymer and identify functional groups. | Disappearance of acrylate C=C peaks (1635, 810 cm⁻¹), appearance of polymer backbone vibrations.[9][10] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the detailed chemical structure of the polymer. | Absence of monomer vinyl proton signals, characteristic polymer backbone signals.[9] |

| Differential Scanning Calorimetry (DSC) | To determine thermal properties such as the glass transition temperature (Tg). | Tg, melting point (if applicable), and thermal stability.[11] |

| Thermogravimetric Analysis (TGA) | To assess the thermal stability and degradation profile of the polymer. | Onset of degradation temperature, char yield.[11] |

| Mechanical Testing (e.g., Tensile, Hardness) | To evaluate the mechanical performance of the cured material. | Tensile strength, Young's modulus, elongation at break, Shore hardness. |

Troubleshooting and Optimization

-

Incomplete Curing: This can be due to insufficient UV dose, oxygen inhibition, or an inappropriate photoinitiator/co-initiator concentration.[8] Increase the exposure time or irradiance, work under an inert atmosphere (e.g., nitrogen), or optimize the initiator system concentration.

-

Yellowing of the Cured Polymer: Some photoinitiators and their byproducts can cause yellowing, especially upon prolonged UV exposure. The specific substitution pattern of 4-tert-Butyl-3',4'-difluorobenzophenone may influence this property.

-

Poor Adhesion: This may be related to shrinkage stress during polymerization or surface contamination of the substrate.

Conclusion and Future Outlook

4-tert-Butyl-3',4'-difluorobenzophenone holds significant potential as a novel photoinitiator for a wide range of UV-curable applications. Its tailored structure is anticipated to offer benefits in terms of solubility and performance. The protocols and characterization methods outlined in this guide provide a robust framework for researchers to systematically evaluate its efficacy and unlock its full potential in the development of advanced polymer materials. Further research will be invaluable in elucidating its specific photophysical properties and expanding its applications in cutting-edge technologies such as 3D printing, advanced coatings, and biomedical devices.

References

-

Ketone Number and Substitution Effect of Benzophenone Derivatives on the Free Radical Photopolymerization of Visible-Light Type-II Photoinitiators. MDPI. [Link]

-

UV Curing: Part Three; Free Radical Photoinitiators. Polymer Innovation Blog. [Link]

-

Photoinitiating characteristics of benzophenone derivatives as new initiators in the photocrosslinking of polyethylene. ResearchGate. [Link]

-

Normalized UV‐vis absorption spectra of 1 a and 1 b and emission spectra of acetophenone and benzophenone in MeCN and acetone (λ exc=330 nm). ResearchGate. [Link]

-

Characterizing and designing photopolymer materials. SPIE. [Link]

-

Infrared Spectroscopy of Polymers X: Polyacrylates. Spectroscopy Online. [Link]

-

Printers' Guide UV/EB Chemistry and Technology. RadTech. [Link]

-

Photophysical Properties of Benzophenone-Based TADF Emitters in Relation to Their Molecular Structure. ACS Publications. [Link]

-

Photoexcited states of UV absorbers, benzophenone derivatives. PubMed. [Link]

-

QUANTITATIVE COMONOMER ANALYSIS OF POLYACRYLATES VIA IR SPECTROSCOPY. ResearchGate. [Link]

-

Characterization techniques for evaluation of micro scale vat photopolymerization- based additive manufacturing. euspen. [Link]

- RU2394016C2 - 4,4'-difluorobenzophenone synthesis method.

-

Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. White Rose Research Online. [Link]

-

UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. ResearchGate. [Link]

-

Characterization of photopolymers: (a) UV-Vis absorption and (b) rheology of the photopolymers and suspensions. ResearchGate. [Link]

-

Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. PMC. [Link]

-

New Process For Preparing 4,4,' Difluorobenzophenone. Quick Company. [Link]

-

The results of structural investigations (FTIR, Raman, NMR) performed in order to determine mechanisms of cross-linking reaction. ResearchGate. [Link]

-

Infrared Spectroscopy of Polymers X: Polyacrylates. ResearchGate. [Link]

-

UV Curing: Part 2; A Tour of the UV Spectrum. Polymer Innovation Blog. [Link]

-

Photophysical Properties of Benzophenone-Based TADF Emitters in Relation to Their Molecular Structure. NIH. [Link]

- Preparation of 4,4'-difluorobenzophenone.

-

High efficiency Benzophenone UV absorber for sustainable area ——OMNISTAB UV6102. Omnistab. [Link]

-

Characterizing photopolymer resins for high-temperature vat photopolymerization. NIST. [Link]

-

Reaction Monitoring of in Situ Formation of Poly(sodium acrylate)-Based Nanocomposites Using ATR-FTIR Spectroscopy. ACS Publications. [Link]

-

Structural and Spectroscopic Studies of the Photophysical Properties of Benzophenone Derivatives. ResearchGate. [Link]

-

Photo-Rheology and FTIR Cure Analysis of Photopolymer Resins for Additive Manufacturing. AZoM. [Link]

-

UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. MDPI. [Link]

-

4,4'-Difluorobenzophenone. Wikipedia. [Link]

Sources

- 1. 4,4'-Difluorobenzophenone - Wikipedia [en.wikipedia.org]

- 2. UV Curing: Part 2; A Tour of the UV Spectrum - Polymer Innovation Blog [polymerinnovationblog.com]

- 3. mdpi.com [mdpi.com]

- 4. UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innovation Blog [polymerinnovationblog.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. uvebtech.com [uvebtech.com]

- 7. ptabdata.blob.core.windows.net [ptabdata.blob.core.windows.net]

- 8. radtech.org [radtech.org]

- 9. imim.pl [imim.pl]

- 10. researchgate.net [researchgate.net]

- 11. asu.elsevierpure.com [asu.elsevierpure.com]

Application Notes and Protocols for the Experimental Setup of Photochemical Reactions with Tert-Butylated Benzophenones

Introduction: The Significance of Tert-Butylated Benzophenones in Photochemistry

Tert-butylated benzophenones represent a pivotal class of photoinitiators and photosensitizers in organic chemistry and materials science. The incorporation of one or more bulky tert-butyl groups onto the aromatic rings of the benzophenone core significantly influences its photochemical behavior. These modifications can enhance solubility in nonpolar media, modulate the energy of the excited triplet state, and influence the kinetics of hydrogen abstraction and other photochemical pathways.[1] Understanding the experimental nuances of harnessing the photochemical reactivity of these compounds is critical for researchers in fields ranging from polymer chemistry and surface coatings to fine chemical synthesis and drug development.

This comprehensive guide provides a detailed overview of the experimental setup for conducting photochemical reactions with tert-butylated benzophenones. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to design, execute, and analyze these light-induced transformations with precision and safety. The protocols herein are presented not merely as a sequence of steps, but with a rationale grounded in the fundamental principles of photochemistry, ensuring a deeper understanding of the experimental choices.

Core Principles: The Photochemical Excitation and Reaction Cascade

The photochemical reactivity of tert-butylated benzophenones, much like the parent benzophenone, is predicated on the absorption of ultraviolet (UV) light. This process elevates the molecule from its ground state (S₀) to an electronically excited singlet state (S₁). Due to efficient intersystem crossing (ISC), the S₁ state rapidly converts to a longer-lived and more stable triplet state (T₁).[2] It is this triplet state that is the primary reactive species in most photochemical applications of benzophenones.

The fundamental photochemical process can be summarized as follows:

-

Photoexcitation: The benzophenone derivative absorbs a photon of appropriate wavelength (typically in the UVA range, ~350 nm), leading to the formation of the excited singlet state (S₁).[3]

-

Intersystem Crossing (ISC): The S₁ state undergoes a rapid and efficient transition to the excited triplet state (T₁).[2]

-

Hydrogen Abstraction: The electrophilic oxygen atom of the T₁ excited state can abstract a hydrogen atom from a suitable donor molecule (often the solvent or another reactant), generating a ketyl radical and a substrate radical.[3][4]

-

Radical Reactions: The newly formed radicals can then participate in a variety of subsequent reactions, including dimerization (e.g., formation of benzopinacol), polymerization, or cross-linking.[1][4]

The presence of the tert-butyl group(s) can influence the steric accessibility of the carbonyl oxygen and the electronic properties of the aromatic system, thereby affecting the efficiency and selectivity of these steps.

Visualizing the Photochemical Pathway

The following diagram illustrates the key steps in the photochemical activation of a tert-butylated benzophenone and subsequent hydrogen abstraction.

Caption: Photochemical activation and reaction pathway of tert-butylated benzophenone.

Experimental Setup: Components and Considerations

A well-designed experimental setup is crucial for achieving reproducible and efficient photochemical reactions. The primary components include a reaction vessel, a light source, and a means of temperature control.

Photochemical Reactor

The choice of reactor depends on the scale and nature of the reaction.

-

Batch Reactors: Ideal for small-scale synthesis and screening. A typical setup consists of a reaction vessel made of borosilicate or quartz glass.[5][6] Quartz is preferred for reactions requiring shorter UV wavelengths (<300 nm) due to its higher transparency in this region. The vessel should be equipped with ports for reagent addition, sampling, and inert gas purging.[6]

-

Flow Reactors: Offer excellent control over reaction parameters such as residence time, light exposure, and temperature, making them suitable for process optimization and scale-up.[7] Reactants are pumped through a narrow, transparent tubing (e.g., FEP or quartz) that is irradiated by the light source.[7]

Table 1: Comparison of Photochemical Reactor Types

| Feature | Batch Reactor | Flow Reactor |

| Scale | Lab-scale (mL to L) | Lab-scale to Production |

| Control | Moderate | High |

| Reproducibility | Good | Excellent |

| Light Penetration | Can be limited at larger scales | Uniform and efficient |

| Safety | Good, requires shielding | Excellent, small reaction volumes |

| Cost | Lower initial investment | Higher initial investment |

Light Source

The selection of the light source is dictated by the absorption spectrum of the tert-butylated benzophenone.

-

Medium-Pressure Mercury Lamps: Provide a broad spectrum of UV and visible light, making them versatile for a wide range of photoreactions.[5][6] They are often housed in an immersion well that can be placed directly into the reaction mixture.

-

Light Emitting Diodes (LEDs): Offer narrow-band emission at specific wavelengths (e.g., 365 nm), which can improve selectivity and energy efficiency.[7] LEDs generate less heat, simplifying temperature control.

Temperature Control

Photochemical reactions can be exothermic, and controlling the temperature is essential for preventing side reactions and ensuring reproducibility.

-

Cooling Bath/Chiller: For batch reactors, a cooling bath or a circulating chiller connected to a jacketed vessel is commonly used.[5][6]

-

Forced Air/Liquid Cooling: In flow reactors, cooling is often achieved by circulating air or a coolant around the reaction tubing.[7]

Detailed Experimental Protocol: Photoreduction of a Tert-Butylated Benzophenone

This protocol details the photoreduction of 4-tert-butylbenzophenone in the presence of a hydrogen donor, such as isopropyl alcohol, to form the corresponding benzopinacol derivative. This reaction serves as a classic example of a photochemical transformation involving a benzophenone.

Materials and Reagents

-

4-tert-butylbenzophenone

-

Isopropyl alcohol (reagent grade)

-

Glacial acetic acid (optional, a single drop can prevent base-catalyzed side reactions)[3][4]

-

Deuterated chloroform (CDCl₃) for NMR analysis

-

A photochemical reactor setup (e.g., a quartz immersion well reactor with a medium-pressure mercury lamp)[5]

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon source for inert atmosphere

-

Rotary evaporator

-

NMR spectrometer, IR spectrometer, and melting point apparatus for product characterization

Step-by-Step Procedure

-

Reactor Assembly:

-

Set up the photochemical reactor in a well-ventilated fume hood.

-

Ensure the cooling system for the lamp is operational.[6]

-

Place a magnetic stir bar in the reaction vessel.

-

-

Reaction Mixture Preparation:

-

Degassing:

-

Seal the reactor and purge the solution with an inert gas (nitrogen or argon) for 15-20 minutes to remove dissolved oxygen, which can quench the triplet excited state.

-

-

Initiation of Photolysis:

-

Start the magnetic stirrer to ensure homogeneous mixing.

-

Turn on the cooling system for the lamp and the reactor.

-

Ignite the UV lamp to initiate the reaction.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by periodically taking small aliquots of the reaction mixture and analyzing them using techniques such as:

-

Thin-Layer Chromatography (TLC): To observe the disappearance of the starting material and the appearance of the product.

-

UV-Vis Spectroscopy: To monitor the decrease in the absorbance of the benzophenone's n-π* transition.[9]

-

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reactant consumption and product formation.[10]

-

In-situ NMR or IR spectroscopy: Advanced techniques for real-time reaction monitoring.[11][12]

-

-

-

Work-up and Product Isolation:

-

Once the reaction is complete (as determined by the monitoring technique), turn off the UV lamp.

-

Allow the reactor to cool to room temperature.

-

The product, a benzopinacol derivative, may precipitate out of the solution upon cooling. If so, collect the crystals by vacuum filtration.[3]

-

If the product remains in solution, remove the solvent using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane).

-

-

Product Characterization:

-

Determine the melting point of the purified product.

-

Obtain ¹H NMR, ¹³C NMR, and IR spectra to confirm the structure of the product.

-

Visualizing the Experimental Workflow

The following diagram outlines the general workflow for the photochemical reaction described above.

Caption: General workflow for a photochemical reaction with tert-butylated benzophenone.

Safety Considerations

-

UV Radiation: Direct exposure to UV radiation can cause severe damage to the eyes and skin. Always use appropriate shielding (e.g., UV-blocking glasses, safety cabinet) and never look directly at the light source.[5][6]

-

High Voltage: The power supplies for mercury lamps operate at high voltages and should be handled with care.

-

Solvent Flammability: The organic solvents used in these reactions are often flammable. Ensure the experiment is conducted in a well-ventilated fume hood away from ignition sources.

-

Pressure Buildup: Photochemical reactions can sometimes generate gaseous byproducts, leading to pressure buildup in a sealed vessel. It is advisable to use a system that is not completely sealed or is equipped with a pressure relief device.

Conclusion

The photochemical reactions of tert-butylated benzophenones offer a versatile platform for a wide range of chemical transformations. Success in this area hinges on a thorough understanding of the underlying photochemical principles and meticulous attention to the experimental setup. By carefully selecting the reactor, light source, and reaction conditions, and by implementing robust monitoring and safety protocols, researchers can effectively harness the power of light to drive novel and efficient chemical syntheses. This guide provides a solid foundation for professionals in research and drug development to explore the rich and diverse applications of tert-butylated benzophenones in photochemistry.

References

-

ScholarWorks@BGSU. (n.d.). The Photochemistry of Benzophenone. Retrieved from [Link]

-

ACS Publications. (2020). Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers. ACS Omega. Retrieved from [Link]

-

ResearchGate. (n.d.). (A) Mechanism for the photochemical reaction of benzophenone with a C-H bond.... Retrieved from [Link]

-

Unknown. (n.d.). Photochemical preparation of benzopinacol. Retrieved from [Link]

-

YouTube. (2020). Photoreduction of benzophenone. Retrieved from [Link]

-

Oregon State University. (2014). SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES. Retrieved from [Link]

-

Hilaris Publisher. (2017). Photoreduction of Benzophenone in Green Chemistry Using an Alternate Solvent Ethyl Alcohol. Retrieved from [Link]

-

ACS Publications. (1985). Photochemical reactions in the benzophenone tert-butyl alcohol/oxygen system. Some unexpected results. The Journal of Organic Chemistry. Retrieved from [Link]

-

ACS Publications. (n.d.). Photochemical reactions in the benzophenone tert-butyl alcohol/oxygen system. Some unexpected results. The Journal of Organic Chemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (2017). Online monitoring of a photocatalytic reaction by real-time high resolution FlowNMR spectroscopy. Retrieved from [Link]

-

HepatoChem. (n.d.). Photochemical Reactor Setup - Photoreactor Setup and Design. Retrieved from [Link]

-

ACS Publications. (n.d.). Photochemical Reactions as Key Steps in Organic Synthesis. Chemical Reviews. Retrieved from [Link]

-

Techinstro. (n.d.). Photochemical Reactor. Retrieved from [Link]

-

PubMed. (2022). A spectroscopic method for monitoring photochemical reactions in the gas phase. Retrieved from [Link]

-

Iris Publishers. (2021). Photochemical Reaction and Applications in Organic Synthesis. Retrieved from [Link]

-

PubMed Central. (n.d.). Harnessing Photochemistry in Natural Product Synthesis: From Strategy to Applications. Retrieved from [Link]

-

Trident Labortek. (n.d.). Photochemical Reactors. Retrieved from [Link]

-

ASTM Digital Library. (n.d.). Photochemical Reaction Detection in HPLC. Progress in Analytical Luminescence. Retrieved from [Link]

-

Vapourtec. (2025). How Does a Photochemistry Flow Reactor Work?. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Contemporary photoelectrochemical strategies and reactions in organic synthesis. Chemical Communications. Retrieved from [Link]

-

PubMed. (n.d.). Formation of estrogenic products from benzophenone after exposure to sunlight. Retrieved from [Link]

-

YouTube. (2023). Photochemical reactors. Retrieved from [Link]

-

MDPI. (n.d.). Application of Spectroscopy Techniques for Monitoring (Bio)Catalytic Processes in Continuously Operated Microreactor Systems. Retrieved from [Link]

-

ACS Publications. (2016). Introduction: Photochemistry in Organic Synthesis. Chemical Reviews. Retrieved from [Link]

-

Spectroscopy Online. (n.d.). Seven Essential Steps for In Situ Reaction Monitoring. Retrieved from [Link]

Sources

- 1. scholarworks.bgsu.edu [scholarworks.bgsu.edu]

- 2. youtube.com [youtube.com]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. Photochemical preparation of benzopinacol [math-cs.gordon.edu]

- 5. techinstro.com [techinstro.com]

- 6. tridentlabortek.com [tridentlabortek.com]

- 7. vapourtec.com [vapourtec.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Formation of estrogenic products from benzophenone after exposure to sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Online monitoring of a photocatalytic reaction by real-time high resolution FlowNMR spectroscopy - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC07059D [pubs.rsc.org]

- 12. A spectroscopic method for monitoring photochemical reactions in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: The Strategic Use of Fluorinated Benzophenones in Modern Organic Synthesis

Introduction: Beyond a Simple Phenyl Ketone

The benzophenone core, a deceptively simple diaryl ketone, has long been a workhorse in organic photochemistry. Its true potential, however, is unlocked when strategic fluorination is introduced. The incorporation of fluorine atoms onto the benzophenone scaffold dramatically modulates its physicochemical properties, offering researchers a powerful toolkit for a range of applications, from probing biological systems to forging complex chemical bonds.[1][2]

The substitution of hydrogen with fluorine, the most electronegative element, imparts several key advantages:

-

Enhanced Photostability: Fluorination can significantly increase the stability of molecules in their excited states, leading to more efficient and cleaner photochemical reactions.[1][3]

-

Modulated Electronic Properties: The strong electron-withdrawing nature of fluorine can alter the energy levels of the benzophenone's frontier molecular orbitals, fine-tuning its absorption spectra and photochemical reactivity.

-

Metabolic Stability: In the context of drug development and chemical biology, the carbon-fluorine bond is exceptionally strong, often blocking sites of metabolic oxidation and increasing the in vivo half-life of a molecule.[1][4]

-

Unique Spectroscopic Signature: The presence of ¹⁹F provides a sensitive NMR handle for monitoring reactions and studying molecular interactions without the background noise typical of ¹H NMR.

This guide provides an in-depth exploration of the primary applications of fluorinated benzophenones, complete with detailed protocols and the scientific rationale behind them, to empower researchers in their synthetic endeavors.

Core Application: Photoaffinity Labeling for Target Identification

One of the most impactful applications of fluorinated benzophenones is in photoaffinity labeling (PAL), a powerful technique to identify the biological targets of small molecules.[5][6] The benzophenone moiety serves as a photo-activatable cross-linker that, upon irradiation, covalently attaches a probe molecule to its binding partner.

The Underlying Mechanism: A Tale of Two States

The efficacy of benzophenone in PAL stems from its unique photochemical properties.[7][8]

-

Photoexcitation: Upon absorption of UV light (typically ~350-365 nm), the benzophenone is promoted from its ground state (S₀) to an excited singlet state (S₁).

-

Intersystem Crossing (ISC): The S₁ state rapidly and efficiently undergoes intersystem crossing to a more stable triplet state (T₁). This triplet state has a diradical character.

-

Hydrogen Atom Abstraction: The excited triplet benzophenone is a potent hydrogen atom abstractor. It can abstract a hydrogen atom from a nearby C-H bond (e.g., on an amino acid side chain of a target protein), generating a ketyl radical and a carbon-centered radical on the target.

-

Covalent Bond Formation: These two radicals then combine to form a stable covalent C-C bond, permanently linking the probe to its target.[7]

The use of longer wavelength UV light for benzophenone activation is a key advantage, as it minimizes the potential for photodamage to biological molecules compared to shorter wavelength probes.[5]

Caption: Mechanism of benzophenone-mediated photo-crosslinking.

Why Fluorinate the Benzophenone Photoprobe?

While standard benzophenone is effective, fluorination adds significant value. A common example is the use of a 4-benzoylbenzoic acid derivative, which is often further modified. Adding fluorine, for instance to create a 4-benzoyl-3-(trifluoromethyl)benzoic acid photoprobe, can:

-

Increase Intersystem Crossing Efficiency: The heavy atom effect of fluorine can, in some cases, enhance the rate of intersystem crossing, leading to a higher population of the reactive triplet state.

-

Serve as a ¹⁹F NMR Probe: The trifluoromethyl group provides a clean and sensitive signal in ¹⁹F NMR, allowing for detailed binding studies and conformational analysis without interference from biological matrices.

-